molecular formula C21H14F3N5O4S2 B2447666 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226439-39-9

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2447666
CAS No.: 1226439-39-9
M. Wt: 521.49
InChI Key: VSFYNULLPQNENJ-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound, featuring an imidazole ring substituted with nitrophenyl, trifluoromethoxyphenyl, and thiazolyl groups. This structural intricacy imparts unique chemical properties and potential for diverse applications in scientific research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions. The core imidazole ring may be synthesized via a condensation reaction, followed by functional group substitutions. Reaction conditions require specific reagents and catalysts, often under controlled temperature and pressure settings.

Industrial production methods: In an industrial context, scale-up methods focus on optimizing yield and purity. Techniques such as continuous flow chemistry, automation of repetitive synthesis steps, and employing robust purification methods (e.g., crystallization, chromatography) are crucial. Reagent sourcing and waste management are significant considerations to ensure economic and environmental sustainability.

Types of reactions it undergoes:

  • Oxidation: The nitro group can be reduced to an amine under specific conditions, potentially altering biological activity.

  • Reduction: The compound can undergo oxidation at various positions, producing different oxidation states.

  • Substitution: Functional group exchange reactions (e.g., halogenation, alkylation) can modify the chemical properties.

Common reagents and conditions used:

  • Reductive agents: Hydrogen gas in presence of metal catalysts.

  • Oxidizing agents: Potassium permanganate, peroxides.

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide.

Major products formed:

  • Reduced amine derivatives.

  • Oxidized forms with potential new functional groups.

  • Substituted analogs with altered physical and chemical properties.

Scientific Research Applications

The compound's diverse functional groups make it a valuable tool in multiple research domains:

  • Chemistry: Used as a probe to study reaction mechanisms and as a building block for synthesizing complex molecules.

  • Biology: Acts as a molecular tag or imaging agent due to its fluorescence properties.

  • Medicine: Explored for potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.

  • Industry: Utilized in material science for developing new polymers or coatings with specific characteristics.

Mechanism of Action

The biological and chemical mechanisms are contingent upon the compound’s interaction with specific molecular targets. In a biological context, it may bind to proteins or DNA, disrupting normal cellular functions. Pathways involved typically include enzyme inhibition or modulation of signaling cascades. Chemically, its reactivity is dictated by the electrophilic or nucleophilic centers, guiding its transformation under various conditions.

Comparison with Similar Compounds

Comparing 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with similar compounds, such as other imidazole derivatives or nitrophenyl-substituted compounds, highlights its distinct trifluoromethoxy and thiazolyl groups. These moieties confer unique electronic and steric properties, influencing its chemical reactivity and biological activity.

Similar compounds include:

  • 1-(4-Trifluoromethoxyphenyl)-2-nitroimidazole

  • 2-(Thiazol-2-yl)imidazole derivatives

  • Other nitrophenyl-substituted heterocycles

These comparisons underscore the compound’s uniqueness in terms of functional group diversity and resulting applications.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O4S2/c22-21(23,24)33-16-6-4-14(5-7-16)28-17(13-2-1-3-15(10-13)29(31)32)11-26-20(28)35-12-18(30)27-19-25-8-9-34-19/h1-11H,12H2,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYNULLPQNENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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